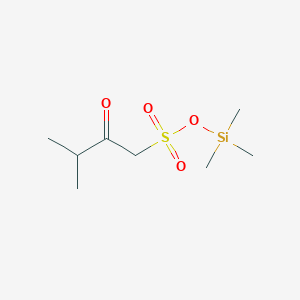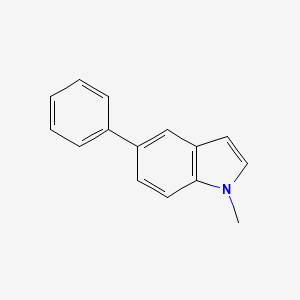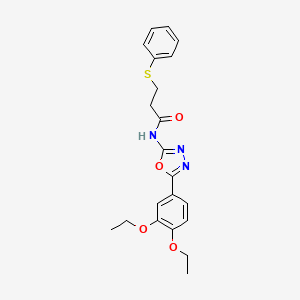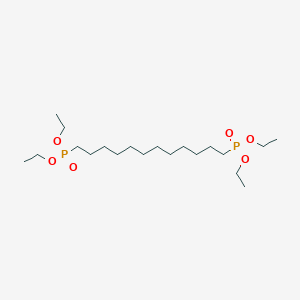
Diethyl-(12-phosphonododecyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-(12-phosphonododecyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two phosphonate groups attached to a dodecyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(12-phosphonododecyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dodecyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the halide, resulting in the formation of the phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(12-phosphonododecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl-(12-phosphonododecyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl-(12-phosphonododecyl)phosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in stabilizing various chemical structures and enhancing the performance of materials. The molecular targets and pathways involved include interactions with metal ions and hydrogen bonding with other molecules, leading to enhanced stability and functionality .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dodecyl phosphonate
- Tetraethyl-[1,1′-biphenyl]-4,4’diylbis-(phosphonate)
Uniqueness
Diethyl-(12-phosphonododecyl)phosphonate is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to interact with organic and inorganic materials. This makes it particularly useful in applications requiring enhanced stability and compatibility with various substrates .
Properties
Molecular Formula |
C20H44O6P2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,12-bis(diethoxyphosphoryl)dodecane |
InChI |
InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |
InChI Key |
FQOSCOKXLMUKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


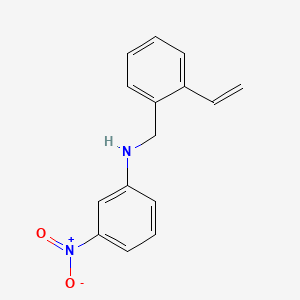

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
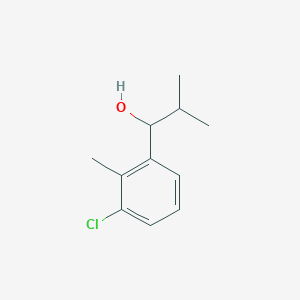
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)


